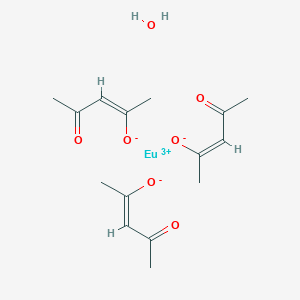
europium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method to prepare europium(III) 2,4-pentanedionate hydrate involves dissolving europium salts in a solution of 2,4-pentanedione (acetylacetone). The solution is then subjected to evaporation or cooling to induce crystallization .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high purity and consistency. The process involves careful control of reaction conditions, such as temperature and pH, to optimize yield and purity .
Types of Reactions:
Oxidation and Reduction: Europium(III) 2,4-pentanedionate hydrate can undergo redox reactions, where europium can be reduced from Eu(III) to Eu(II) or oxidized back to Eu(III).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines, and other chelating agents.
Major Products:
Oxidation Products: Europium(III) oxide.
Reduction Products: Europium(II) complexes.
Substitution Products: Europium complexes with new ligands.
Wissenschaftliche Forschungsanwendungen
Europium(III) 2,4-pentanedionate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of carbon nanostructures.
Biology: Utilized in the development of fluorescent probes and markers due to the unique luminescent properties of europium ions[][4].
Medicine: Investigated for potential use in imaging and diagnostic applications, leveraging its luminescent properties[][4].
Industry: Employed in the production of phosphors for fluorescent lamps, LEDs, and display screens[][4].
Wirkmechanismus
The mechanism by which europium(III) 2,4-pentanedionate hydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. The europium ion can coordinate with multiple donor atoms, creating a stable structure that can participate in various chemical reactions. The luminescent properties of europium are due to electronic transitions within the europium ion, which can be harnessed in various applications .
Vergleich Mit ähnlichen Verbindungen
Europium(III) chloride: Another europium compound used in similar applications but with different solubility and reactivity properties.
Europium(III) nitrate: Used in luminescent materials and as a precursor for other europium compounds.
Europium(III) oxide: A common europium compound used in phosphors and ceramics.
Uniqueness: Europium(III) 2,4-pentanedionate hydrate is unique due to its specific coordination chemistry and the stability of its complexes. Its solubility in organic solvents and its ability to form luminescent complexes make it particularly valuable in research and industrial applications .
Eigenschaften
IUPAC Name |
europium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDOQTGHEKXAIO-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Eu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Eu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23EuO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














